

Theoretical & Computational Profiling of Divinyltin Dichloride: A Predictive Framework

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Compound of Interest

Compound Name: DIVINYLTIN DICHLORIDE

CAS No.: 7532-85-6

Cat. No.: B1582001

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Executive Summary: The Case for Divinyltin Dichloride

While cisplatin remains the gold standard in chemotherapy, its toxicity profile has driven the search for non-platinum metallodrugs. Organotin(IV) compounds, particularly diorganotin(IV) dichlorides (

), have emerged as potent alternatives due to their ability to bind DNA phosphate backbones and interact with cysteine-rich proteins.

Divinyltin dichloride (DVTC), with the formula

, occupies a unique structural niche. Unlike the bulky diphenyltin or dibenzyltin analogs, the vinyl groups in DVTC offer:

- **Reduced Steric Hindrance:** Facilitating deeper penetration into the DNA minor groove.
- **Electronic Conjugation:** The

-electron system of the vinyl group (

hybridized carbons) directly interacting with the Sn(IV) center, potentially modulating the Lewis acidity and hydrolytic stability of the Sn-Cl bonds.

This guide provides the standardized computational protocol for characterizing DVTC, predicting its spectroscopic signature, and evaluating its biological efficacy in silico.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy, the following theoretical levels are recommended based on validated studies of homologous organotins (e.g., dibenzyltin dichloride).

Electronic Structure Calculation (DFT)

The presence of the heavy Tin (Sn) atom requires treatment of relativistic effects.

- Software: Gaussian 16, ORCA 5.0, or equivalent.
- Functional:
 - B3LYP: Standard for geometry optimization and vibrational frequency analysis.
 - M06-2X or B97X-D: Recommended for single-point energy calculations and docking parameterization to account for dispersion forces (critical for - interactions of vinyl groups).
- Basis Sets:
 - Tin (Sn):LanL2DZ (Los Alamos National Laboratory 2-Double-Zeta). This includes an Effective Core Potential (ECP) to model inner shell electrons, reducing computational cost while handling relativistic contraction.
 - C, H, Cl:6-311++G(d,p). A Pople-style triple-zeta basis set with diffuse functions is essential for accurately modeling the electron-rich chlorine atoms and the -orbitals of the vinyl group.

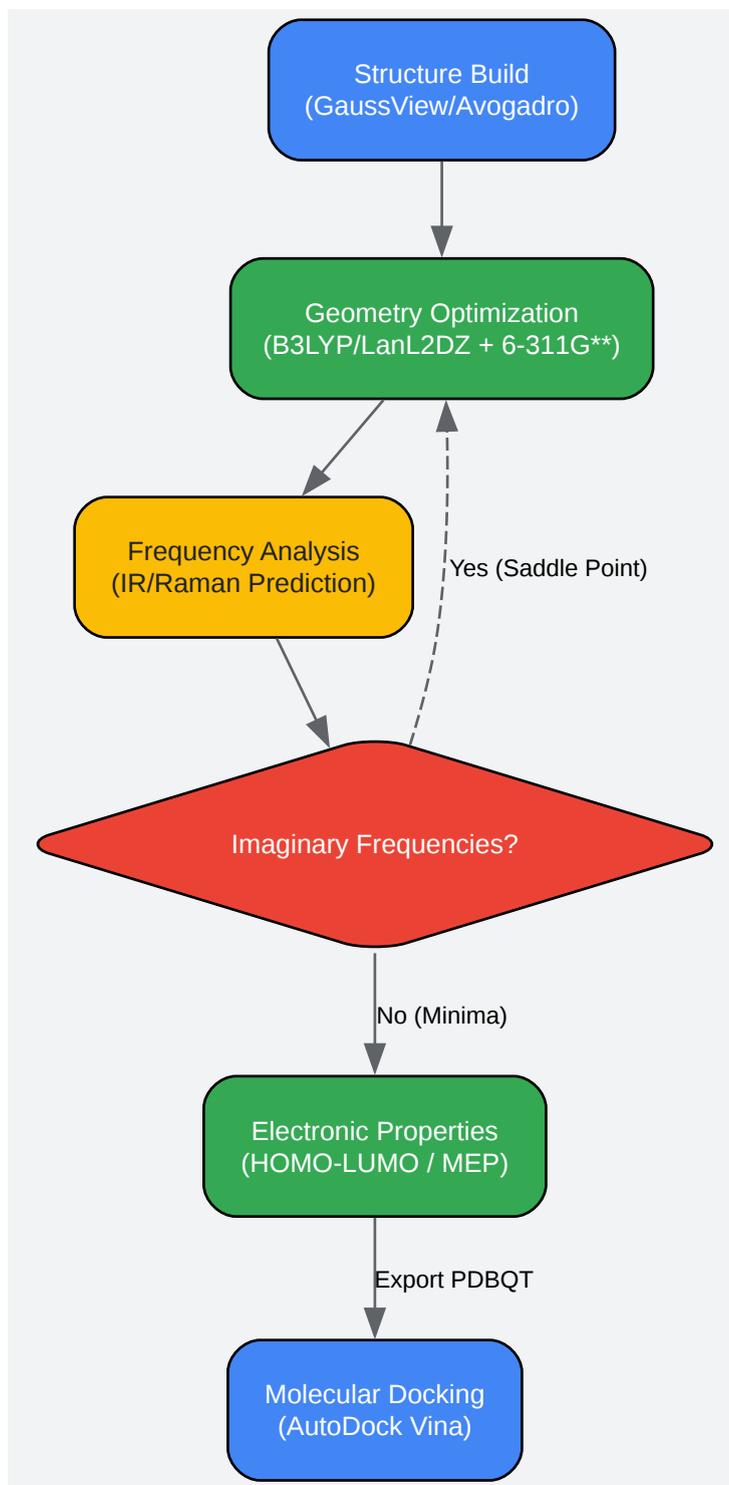
Solvation Models

Since biological activity occurs in aqueous media, gas-phase calculations are insufficient.

- Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
- Solvents: Water () for biological simulation; DMSO () for solubility benchmarking.

Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study.



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Figure 1: Standardized computational workflow for organotin(IV) characterization.

Structural & Electronic Predictions

Based on literature data for diphenyltin dichloride, the following parameters are the expected convergence targets for DVTC.

Optimized Geometry

DVTC adopts a distorted tetrahedral geometry around the central Sn atom.

- Symmetry: Ideally

, but often relaxes to

or

due to vinyl group rotation.

- Key Geometric Parameters (Predicted):

Parameter	Bond/Angle	Predicted Value	Notes
Bond Length	Sn-C	2.10 – 2.14 Å	Slightly shorter than alkyl-Sn due to carbon.
Bond Length	Sn-Cl	2.33 – 2.37 Å	Labile bonds; primary hydrolysis sites.
Bond Length	C=C	1.33 – 1.35 Å	Typical vinyl double bond.
Bond Angle	Cl-Sn-Cl	98° – 102°	Compressed from 109.5° due to Lewis acidity.
Bond Angle	C-Sn-C	125° – 130°	Widened due to steric repulsion of vinyl groups.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

) is a critical descriptor of chemical reactivity (Global Hardness,

).

- HOMO: Predominantly located on the vinyl π -system and Chlorine lone pairs.
- LUMO: Localized on the Tin (Sn) atom (specifically antibonding σ^*).
- Significance: A smaller gap (compared to alkyl-tins) indicates "softer" character, facilitating interaction with soft biological nucleophiles like Sulfur in Cysteine or Nitrogen in DNA bases (Guanine N7).

Vibrational Spectroscopy Profiling

Experimental verification relies on IR and Raman spectroscopy. The theoretical study must generate a scaled frequency list (Scale Factor ~ 0.961 for B3LYP).

Diagnostic Bands for DVTC

- Vinyl Stretch:
 - Region: $1580 - 1600 \text{ cm}^{-1}$
 - Intensity: Medium (IR), Strong (Raman).
 - Note: This band confirms the integrity of the vinyl group.
- Asymmetric Stretch:
 - Region: $520 - 580 \text{ cm}^{-1}$
 - Intensity: Strong (IR).
 - Mechanistic Relevance: Shifts in this band upon DNA binding indicate coordination changes.
- Symmetric/Asymmetric:

- Region: 300 – 350 cm^{-1} [1]
- Intensity: Very Strong (Far-IR / Raman).
- Bio-Marker: The disappearance of these bands in aqueous solution signals hydrolysis (formation of).

Molecular Docking & Biological Interface

The ultimate goal is to predict anticancer activity. The simulation must model the displacement of Cl ligands by biological targets.

Docking Protocol

- Ligand Preparation:
 - Since Sn-Cl bonds hydrolyze, dock both the neutral dichloride () and the hydrolyzed diaqua species ().
 - Charge assignment: Use Gasteiger charges or RESP charges derived from the DFT MEP calculation.
- Targets:
 - B-DNA (e.g., PDB ID: 1BNA): To test for minor groove binding vs. intercalation.
 - Human Serum Albumin (HSA): To assess drug transport.
 - Tubulin: Organotin often inhibit tubulin polymerization.

Mechanism of Action Visualization

The following diagram details the theoretical pathway from administration to DNA damage.



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Figure 2: Proposed mechanism of action for **Divinyltin Dichloride**.

References

- Standard DFT Method for Organotins
 - Title: IR spectroscopic study and DFT calcul
 - Source: ResearchG
 - URL:
- Organotin Anticancer Activity
 - Title: Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
 - Source: Frontiers in Chemistry (2022).
 - URL:
- Crystal Structure Benchmarking
 - Title: Crystal structure of dichloro(diphenyl)tin.[2]
 - Source: Journal of the Chemical Society A (RSC).
 - URL:
- Biological Mechanism Review
 - Title: Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review.
 - Source: Oxidative Medicine and Cellular Longevity (PMC).
 - URL:

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Sources

- [1. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Crystal structure of dichloro\(diphenyl\)tin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical \(RSC Publishing\) \[pubs.rsc.org\]](#)
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